8-Methyaminoadenosine

Description

Classification and Chemical Nature as an Adenosine (B11128) Analog

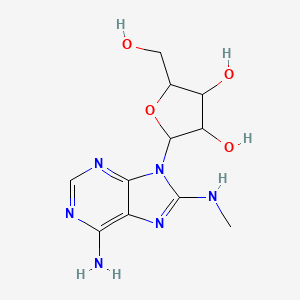

8-Methylaminoadenosine (B15495281) is classified as a purine (B94841) nucleoside analog. chemondis.com Structurally, it is a derivative of adenosine, a naturally occurring nucleoside composed of an adenine (B156593) base attached to a ribose sugar moiety. The defining feature of 8-methylaminoadenosine is the substitution of a hydrogen atom at the 8-position of the adenine ring with a methylamino group (-NHCH3).

This modification at the C8 position of the purine ring significantly influences the molecule's conformation. The addition of the methylamino group biases the nucleoside towards the syn conformation, a specific spatial arrangement of the base relative to the sugar. acs.org This contrasts with the natural preference of adenosine for the anti conformation. This conformational bias is a key aspect of its chemical nature and a primary driver of its distinct biological activities.

Kinetic studies have shown that the presence of the methylamino group at the 8-position affects the stability of the glycosyl bond, which links the adenine base to the ribose sugar. researchgate.netresearchgate.net Specifically, the rate of acidic depurination of 8-methylaminoadenosine is approximately two times faster than that of adenosine. researchgate.netresearchgate.net This indicates a change in the electronic properties and reactivity of the molecule due to the 8-substitution.

Table 1: Chemical Properties of 8-Methylaminoadenosine

| Property | Value |

|---|---|

| Molecular Formula | C11H16N6O4 |

| Molecular Weight | 296.28 g/mol |

| Classification | Purine nucleoside analog |

| Key Structural Feature | Methylamino group at the 8-position of the adenine ring |

| Preferred Conformation | syn |

Historical Context of Research on Adenosine Derivatives

Research into adenosine and its derivatives has a rich history dating back to the early 20th century. Initial studies focused on identifying and characterizing the biological importance of adenosine. nih.gov A pivotal moment in this field was the discovery that adenine compounds could induce disturbances in heart rate, a finding that foreshadowed the therapeutic applications of adenosine and its analogs. jacc.org

The 1960s and 1970s saw a surge in the study of biologically active adenosine derivatives. nih.gov This era of research laid the groundwork for understanding how modifications to the adenosine structure could lead to compounds with specific pharmacological properties. The synthesis of various adenosine analogs allowed scientists to probe the structure-activity relationships of these molecules and their interactions with biological targets. mdpi.com

A significant breakthrough in the field was the identification and classification of adenosine receptors into four subtypes: A1, A2A, A2B, and A3. nih.gov This discovery was crucial as it provided a mechanistic basis for the diverse physiological effects of adenosine and its derivatives. Researchers began to synthesize derivatives with selectivity for specific receptor subtypes, aiming to develop targeted therapeutic agents. nih.gov

The development of 8-substituted adenosine derivatives, including 8-methylaminoadenosine, emerged from this broader context of medicinal chemistry research. Scientists explored how substitutions at the 8-position of the adenine ring could alter the compound's properties, such as its conformational preference and receptor binding affinity. acs.org For example, the synthesis of 8-substituted caffeine (B1668208) derivatives, a related purine, highlighted the potential for modifications at this position to yield compounds with interesting biological activities. researchgate.net The synthesis of 8-amino- and 8-substituted aminopurine nucleosides was a key step in creating compounds like 8-methylaminoadenosine. acs.org This historical progression from the initial discovery of adenosine's effects to the targeted synthesis of specific derivatives like 8-methylaminoadenosine underscores the evolution of drug discovery and the enduring interest in purine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWTXTWJONWIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294348 | |

| Record name | N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-13-4, 64854-82-6 | |

| Record name | NSC95944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC293540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~8~-Methyl-9-pentofuranosyl-9H-purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of 8-Methylaminoadenosine (B15495281)

The predominant method for synthesizing 8-Methylaminoadenosine involves a precursor-based route, most commonly utilizing 8-Bromoadenosine (B559644). This process hinges on a nucleophilic aromatic substitution reaction where the bromine atom at the 8-position of the purine (B94841) ring is displaced by a methylamino group.

The reaction is typically performed by treating 8-Bromoadenosine with an aqueous solution of methylamine (B109427). tandfonline.com For instance, one established method involves reacting 8-Bromoadenosine with a 30% aqueous methylamine solution at room temperature for approximately 22 hours, leading to the conversion of the majority of the starting material to 8-Methylaminoadenosine. tandfonline.com Another approach employs heating a solution of the precursor in anhydrous 2 M methylamine in methanol (B129727) at 60–70°C for 2 hours. researchgate.netrsc.org The reaction progress is monitored by techniques like thin-layer chromatography (TLC). tandfonline.com Following the reaction, the mixture is evaporated to dryness, and the final product can be purified using chromatographic techniques. tandfonline.com

Table 1: Synthesis of 8-Methylaminoadenosine from 8-Bromoadenosine

| Precursor | Reagent | Solvent | Temperature | Time | Reference |

| 8-Bromoadenosine | 30% aqueous methylamine | Water | Room Temperature | 22 hours | tandfonline.com |

| 8-Bromo-AMP | 2 M methylamine | Methanol | 60-70°C | 2 hours | researchgate.netrsc.org |

| 8-Bromoadenosine | Methylamine | Water | 65°C (Reflux) | 48 hours | oauife.edu.ng |

Chemical Derivatization Strategies for 8-Methylaminoadenosine Analogs

Phosphorylation is a key derivatization strategy to generate biologically active analogs of 8-Methylaminoadenosine.

8-Methylaminoadenosine 5'-Monophosphate (8-MA-AMP): This derivative can be synthesized starting from 8-Bromo-adenosine-5'-monophosphate (8-Br-AMP). The precursor is subjected to methylamination by refluxing with methylamine in water for 48 hours at 65°C. oauife.edu.ng Another method involves heating 8-Br-AMP in a 2 M solution of methylamine in anhydrous methanol for 2 hours at 60-70°C. researchgate.netrsc.org

8-Methylaminoadenosine 3',5'-cyclic Monophosphate (8-MA-cAMP): The synthesis of this important cyclic nucleotide analog has been reported, often starting from 8-Bromoadenosine 3',5'-cyclic monophosphate. nih.govsigmaaldrich.com These derivatives are valuable as site-selective activators for cyclic AMP-dependent protein kinases (PKA). sigmaaldrich.com The synthesis of related 8-substituted cAMP analogs has been achieved through chemical methods, highlighting the importance of these compounds in biochemical studies. nih.gov

Modifications to the ribose moiety of 8-Methylaminoadenosine allow for the creation of analogs with diverse properties. A common strategy involves substitution at the 5'-position.

One example is the synthesis of 5′-Chloro-5′-deoxy-8-(methylamino)adenosine. nih.gov This synthesis starts from a protected adenosine (B11128) precursor which is first modified at the 8-position. Subsequent reaction with thionyl chloride (SOCl₂) in acetonitrile (B52724) with pyridine (B92270) as a base converts the 5'-hydroxyl group into a chloro group, yielding the desired 5'-substituted analog. nih.gov

Another approach involves protecting the 2' and 3'-hydroxyl groups, often as an isopropylidene derivative (acetonide), to allow for selective chemistry at the 5'-position. rsc.org This strategy enables the introduction of a wide array of functional groups. For instance, synthesis of 5'-uronamide analogs has been achieved by first modifying the 5'-position of a 6-chloropurine (B14466) riboside and then displacing the chloro group with an amine. nih.gov These ribose-modified analogs are instrumental in exploring structure-activity relationships, particularly for adenosine receptors. nih.gov

The amine group at the 8-position of 8-Methylaminoadenosine can be further functionalized to generate a new series of analogs. For example, N-benzyl substituted derivatives have been synthesized. rsc.org

The synthesis of 2′,3′-O-Isopropylidene-8-benzylaminoadenosine has been reported, which involves the reaction of a protected 8-bromoadenosine with benzylamine. rsc.org The development of methods for N-alkylation and N-benzylation of amines provides a general route for creating such derivatives. ionike.comrsc.org These modifications to the exocyclic amine group are used to probe the steric and electronic requirements of biological targets. core.ac.uk

Molecular and Biochemical Mechanisms of Action

Enzymatic Target Interactions and Inhibition

S-Adenosylmethionine Decarboxylase (AdoMetDC) Inhibition

8-Methylaminoadenosine (B15495281) and its derivatives are recognized as inhibitors of S-Adenosylmethionine Decarboxylase (AdoMetDC), a critical enzyme in the biosynthesis of polyamines. This inhibition is of significant interest for therapeutic strategies, particularly in cancer and parasitic diseases where polyamine levels are often elevated.

The polyamine biosynthetic pathway is essential for cell growth, differentiation, and proliferation. AdoMetDC catalyzes a rate-limiting step in this pathway: the decarboxylation of S-adenosylmethionine (AdoMet) to produce decarboxylated S-adenosylmethionine (dcAdoMet). Current time information in Washington County, US. This product, dcAdoMet, serves as the aminopropyl group donor for the synthesis of the polyamines spermidine (B129725) and spermine (B22157) from putrescine. Current time information in Washington County, US.nih.gov By inhibiting AdoMetDC, 8-methylaminoadenosine analogues effectively halt the production of dcAdoMet, thereby depleting the cellular pools of spermidine and spermine and disrupting cell proliferation. Current time information in Washington County, US.pubcompare.ai

A distinctive feature of the AdoMetDC active site is its requirement for ligands to adopt an unusual syn conformation. Current time information in Washington County, US.plos.org In most solution-state conditions, adenosine-based molecules prefer the lower-energy anti conformation. However, crystal structures of AdoMetDC complexed with various inhibitors reveal that the adenine (B156593) base is rotated into the syn conformation to achieve optimal binding. Current time information in Washington County, US.biolog.de

The substitution of a methylamino group at the C8-position of the adenine ring, as in 8-methylaminoadenosine, sterically favors the syn conformation even in solution. cnjournals.com This pre-disposition is believed to contribute to the enhanced inhibitory potency of 8-substituted analogues compared to their unsubstituted parent compounds, with some studies showing an 8- to 18-fold improvement in inhibition. biolog.de

The stabilization of the inhibitor in the required syn conformation within the AdoMetDC active site is mediated by key amino acid residues. Specifically, two phenylalanine residues, Phe7 and Phe223, play a crucial role by forming stacking interactions with the adenine base of the inhibitor. plos.orgmdpi.com This arrangement is further stabilized by a favorable cation-π interaction between the positively charged portion of the ligand and the aromatic side chains of Phe7 and Phe223. mdpi.com

In addition to these stacking interactions, hydrogen bonds are formed between the ribose hydroxyl groups of the ligand and the side chain of Glutamate 247 (Glu247). The amino group on the adenine ring also forms hydrogen bonds with the backbone of Glutamate 67 (Glu67) when in the syn conformation, further securing the ligand in the active site. plos.org The importance of these interactions is highlighted by studies using mutant enzymes, such as the F223A mutant, which show diminished binding affinity. Current time information in Washington County, US.

| Active Site Residue | Type of Interaction | Role in Binding 8-Methylaminoadenosine Analogues | References |

|---|---|---|---|

| Phe7 | π-π Stacking / Cation-π | Stacks with the adenine base, stabilizing the required syn conformation. | plos.orgmdpi.com |

| Phe223 | π-π Stacking / Cation-π | Stacks with the adenine base, working in concert with Phe7 to stabilize the syn conformation. | plos.orgmdpi.com |

| Glu247 | Hydrogen Bonding | Forms hydrogen bonds with the ribose hydroxyl groups of the ligand. | |

| Glu67 | Hydrogen Bonding | Forms hydrogen bonds with the adenine ring, further stabilizing the syn conformation. | plos.org |

Conformational Requirements for AdoMetDC Binding (Syn Conformation)

Protein Kinase A (PKA) Modulation

While direct modulation of Protein Kinase A (PKA) by 8-methylaminoadenosine is not extensively documented, specific derivatives of it are known to be potent and selective modulators of PKA isoforms. PKA is a key enzyme in cellular signaling, responding to cyclic AMP (cAMP) and regulating a multitude of cellular processes through phosphorylation. The enzyme typically exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. There are two major types of PKA holoenzymes, Type I and Type II, distinguished by their regulatory subunits (RI and RII, respectively). mdpi.comelifesciences.org

Derivatives of 8-methylaminoadenosine have been engineered to selectively activate PKA isoforms. One such derivative, 2-chloro-8-methylaminoadenosine-3′, 5′-cyclic monophosphate (2-Cl-8-MA-cAMP), has been identified as a selective activator for the Type I PKA (PKA-I) isoenzyme. nih.gov Studies using isoenzyme-selective cAMP agonists have shown that the selective activation of PKA-I, but not PKA-II, can modulate specific cellular responses, such as enhancing LPS-induced nitric oxide production in alveolar macrophages. nih.gov This selectivity is achieved by designing analogues that preferentially bind to the cAMP-binding sites on the RI subunit over the RII subunit, demonstrating that modifications to the 8-methylaminoadenosine scaffold can produce highly specific pharmacological tools for dissecting PKA signaling pathways. biolog.denih.gov

Priming Analogue Activity with Synergistic Effects

Research has explored the role of 8-Methylaminoadenosine and its derivatives as priming analogues, particularly in the context of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the polyamine biosynthetic pathway. acs.orgresearchgate.net The activity of AdoMetDC is stimulated by putrescine, which facilitates the conversion of S-adenosylmethionine (AdoMet) to decarboxylated AdoMet (dcAdoMet), the donor of the aminopropyl group for spermidine and spermine synthesis. acs.orgresearchgate.netresearchgate.net

Heat Shock Protein 70 (HSP70) Inhibition

8-Methylaminoadenosine has been identified as a ligand for Heat Shock Protein 70 (HSP70), a molecular chaperone critical for cellular stress response and protein homeostasis. acs.orgnih.gov HSP70 plays a vital role in cell survival by assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and targeting proteins for degradation. nih.govnih.gov

The interaction of 8-Methylaminoadenosine with the Nucleotide-Binding Domain (NBD) of HSP70 has been a subject of detailed investigation. The NBD is responsible for binding and hydrolyzing ATP, a process that drives the chaperone's activity. nih.govplos.org

Studies have demonstrated that substitutions at the 8-position of adenosine (B11128) can significantly influence binding affinity. acs.orgnih.gov While 8-aminoadenosine (B15950) shows a notable increase in affinity for HSP70 compared to adenosine, the introduction of a methyl group to the 8-amino group, forming 8-Methylaminoadenosine, results in a slight decrease in affinity. nih.gov Further substitution, such as with a benzyl (B1604629) group, can lead to a significant improvement in binding affinity. acs.orgnih.gov

The binding kinetics of these ligands are crucial for their inhibitory potential. Some potent 8-N-substituted adenosine derivatives have been shown to induce a conformational change in the HSP70-NBD, stabilizing a "closed" conformation that is typically associated with ADP binding. acs.orgnih.gov This induced conformational change is thought to be a key factor in their enhanced affinity and inhibitory action.

Below is a table summarizing the binding affinities of various adenosine derivatives to the HSP70 Nucleotide-Binding Domain (NBD).

| Compound | pKD | KD (μM) |

| Adenosine | < 4 | > 100 |

| 8-Aminoadenosine | 5.16 ± 0.01 | 7.0 |

| 8-Methylaminoadenosine | 4.76 ± 0.01 | 17 |

| 8-N-Benzyladenosine | 5.84 ± 0.02 | 1.5 |

| Data sourced from studies on HSP70 ligand binding. acs.orgnih.gov |

Interactions with Cyclic Nucleotide Phosphodiesterases

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.govwikipedia.org By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a vast array of signaling pathways. nih.gov

While direct and extensive studies on the interaction of 8-Methylaminoadenosine with the full spectrum of PDEs are not widely reported, the structural similarity of 8-Methylaminoadenosine to cAMP suggests a potential for interaction. Modified adenosine analogues have been investigated as modulators of PDE activity. For instance, 8-substituted cAMP analogs, such as 8-MA-cAMP (8-Methylaminoadenosine-3',5'-cyclic monophosphate), have been shown to be site-selective activators of cAMP-dependent protein kinase (PKA). biolog.desigmaaldrich.com This implies that modifications at the 8-position can influence the interaction with cyclic nucleotide-binding proteins, including the catalytic or allosteric sites of some PDEs. nih.gov

Receptor Binding and Antagonistic Activity

In certain marine invertebrates, such as starfish, 1-methyladenine (B1486985) acts as a maturation-inducing hormone by binding to specific receptors on the oocyte surface. tandfonline.comebi.ac.uk Research on analogues of 1-methyladenine has provided insights into the structural requirements for receptor binding and activation.

Studies have shown that 8-methylamino-1-methyladenine, a close structural relative of 8-Methylaminoadenosine, acts as a potent antagonist to 1-methyladenine. tandfonline.com This suggests that the 8-methylamino group is a key determinant for this antagonistic activity. The binding assays revealed that while this antagonist inhibits the action of 1-methyladenine, it competes only weakly for the same binding site. tandfonline.com

A non-competitive antagonist is a substance that inhibits the action of an agonist by binding to a site on the receptor that is different from the agonist's binding site, known as an allosteric site. numberanalytics.compharmacologycanada.orgderangedphysiology.com This binding event causes a conformational change in the receptor, which prevents it from being activated by the agonist, even when the agonist is bound. numberanalytics.comderangedphysiology.com

The observation that 8-methylamino-1-methyladenine is a potent antagonist of 1-methyladenine yet a weak competitor for its binding site strongly suggests a non-competitive mechanism of antagonism. tandfonline.com This implies that 8-methylamino-1-methyladenine likely binds to an allosteric site on the 1-methyladenine receptor. This binding event is thought to induce a conformational change in the receptor that renders it unable to initiate the downstream signaling cascade, even when 1-methyladenine is bound to its primary site. This mechanism of action is distinct from competitive antagonists, which directly block the agonist's binding site. numberanalytics.comderangedphysiology.com

Interaction with 1-Methyladenine Receptors

Intracellular Signaling Pathway Modulation

8-Methylaminoadenosine, particularly in its cyclic monophosphate form (8-MA-cAMP), is a recognized modulator of intracellular signaling pathways that are dependent on cyclic nucleotides like cyclic adenosine monophosphate (cAMP). medchemexpress.combiolog.de As a derivative of adenosine, it belongs to a class of compounds that influence cellular processes by interacting with key components of these signaling cascades. nih.gov

The primary mechanism of action for 8-MA-cAMP involves its function as a site-selective cAMP analog for cAMP-dependent protein kinase (PKA). medchemexpress.combiolog.de PKA is a crucial enzyme in the cAMP signaling pathway, existing as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. sigmaaldrich.comsigmaaldrich.com Upon binding of cAMP to the regulatory subunits, the active catalytic subunits are released to phosphorylate target proteins, thereby mediating a wide array of cellular responses. sigmaaldrich.comsigmaaldrich.com

8-MA-cAMP demonstrates a similar affinity for the "Site B" binding domain on both type I (PKA I) and type II (PKA II) regulatory subunits. medchemexpress.combiolog.de This characteristic allows it to be used synergistically with other cAMP analogs that show a preference for "Site A," such as 8-piperidinyl-cAMP, to achieve selective and potent activation of PKA type I. medchemexpress.com The ability to selectively modulate PKA isozymes is critical for dissecting their distinct physiological roles, which range from regulating cell proliferation and immune responses (PKA I) to neuronal gene expression and lipolysis (PKA II). sigmaaldrich.comsigmaaldrich.com

In contrast to its well-defined role in the cAMP pathway, the direct involvement of 8-methylaminoadenosine with the cyclic guanosine monophosphate (cGMP) signaling pathway is not extensively documented. The cGMP pathway, which involves effectors like cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs), is critical for processes such as smooth muscle relaxation and synaptic plasticity. sigmaaldrich.comoatext.comcusabio.com While both cAMP and cGMP signaling cascades can interact and exhibit crosstalk, for instance through dual-specificity PDEs, a primary and direct modulatory role for 8-methylaminoadenosine on core cGMP effectors like PKG has not been established. oatext.comnih.gov The compound's known mechanism is centered on its interaction with the cAMP/PKA axis.

8-Methylaminoadenosine has been identified as an inhibitor that interacts with key components of the cellular stress response, particularly the Unfolded Protein Response (UPR). nih.govuni-bonn.de The UPR is a crucial signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. cusabio.combohrium.com This response aims to restore cellular homeostasis by reducing protein synthesis, increasing the production of molecular chaperones, and enhancing protein degradation. bohrium.comupstatemedicine.com

A primary target of 8-methylaminoadenosine is the 78 kDa glucose-regulated protein (Grp78), also known as BiP. nih.govuni-bonn.depancreapedia.org Grp78 is a master regulator of the UPR and a key molecular chaperone within the HSP70 family of heat shock proteins. pancreapedia.orgbohrium.commolbiolcell.org It plays a vital role in protein folding and assembly and, under stress conditions, helps prevent the aggregation of misfolded proteins. bohrium.comaai.org 8-Methylaminoadenosine and its derivatives have been developed as adenosine-derived inhibitors of the Grp78 ATPase activity. pancreapedia.orgmolbiolcell.org By inhibiting Grp78, these compounds can modulate the UPR and impact cell survival, making them relevant in the context of diseases like cancer where cancer cells often exhibit upregulated UPR pathways to survive stressful tumor microenvironments. nih.govpancreapedia.org

The interaction of adenosine-derived inhibitors with Grp78 has been characterized through various biophysical methods, including surface plasmon resonance and X-ray crystallography, which have provided insights into the binding mechanisms and isoform selectivity compared to other homologous HSP70 proteins like HSC70. pancreapedia.orgbohrium.comnih.gov These studies have revealed specific differences in the ATP-binding site of Grp78 that can be exploited for the design of selective inhibitors. pancreapedia.orgnih.gov

| Target Protein | Cellular Process | Effect of 8-Methylaminoadenosine |

| Grp78 (BiP/HSPA5) | Unfolded Protein Response (UPR), Protein Folding | Inhibition of ATPase activity pancreapedia.orgmolbiolcell.org |

| HSP70 Family | Heat Shock Response, Chaperone Activity | Binds to and inhibits chaperone proteins bohrium.comnih.gov |

The modulation of guanine (B1146940) nucleotide exchange factors (GEFs) by cyclic AMP is a critical signaling axis independent of PKA. nih.govitaca.edu.es The primary effectors in this pathway are the Exchange proteins directly activated by cAMP (Epac), which in turn activate the small GTPase Rap1. itaca.edu.esnih.gov However, research into cAMP analogs has revealed a clear distinction between activators of PKA and activators of Epac.

8-Methylaminoadenosine, in its cyclic form (8-MA-cAMP), is characterized as a site-selective agonist for PKA. medchemexpress.combiolog.de Its structure is optimized for binding to the regulatory subunits of PKA. Conversely, selectivity for Epac is conferred by different chemical modifications, most notably a 2'-O-methyl substitution on the ribose moiety of cAMP. nih.govnih.gov The resulting compound, often 8-pCPT-2′-O-Me-cAMP, is a potent activator of Epac and is widely used to study Epac-mediated, PKA-independent signaling. nih.govuni-bonn.denih.gov

This structural and functional distinction implies that 8-MA-cAMP does not significantly activate the Epac-Rap1 pathway. Instead, it directs the cAMP signal specifically through PKA. This is a crucial aspect of its mechanism, as PKA and Epac can have distinct or even opposing effects on cellular functions such as cell adhesion, migration, and exocytosis. smolecule.com While some studies have shown that PKA can indirectly influence Rap1 activity in certain contexts, the direct activation of Rap1 via its GEF, Epac, is a hallmark of a separate branch of cAMP signaling that is not the primary target of 8-MA-cAMP. molbiolcell.org The specificity of different cAMP analogs allows researchers to dissect these divergent pathways. smolecule.com

| cAMP Analog Class | Primary Target | Downstream Effector |

| 8-Substituted Analogs (e.g., 8-MA-cAMP) | Protein Kinase A (PKA) medchemexpress.combiolog.de | Various PKA substrates sigmaaldrich.com |

| 2'-O-Methyl Substituted Analogs (e.g., 8-pCPT-2'-O-Me-cAMP) | Epac nih.govnih.gov | Rap1 GTPase uni-bonn.desmolecule.com |

The regulation of ion channels is a known downstream effect of cyclic nucleotide signaling pathways. sigmaaldrich.com Cyclic AMP can directly regulate certain types of ion channels, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, or it can act indirectly through the phosphorylation of channel proteins by PKA. sigmaaldrich.comsigmaaldrich.com

Given that 8-MA-cAMP is a potent PKA agonist, its influence on ion channels is primarily mediated through the activation of PKA. medchemexpress.com PKA is known to phosphorylate a variety of ion channels, altering their gating properties, conductance, and membrane localization. sigmaaldrich.com For example, PKA can modulate the activity of calcium (Ca2+) and potassium (K+) channels, which are fundamental to controlling cellular excitability, neurotransmitter release, and muscle contraction. sigmaaldrich.com Some research suggests that 8-MA-cAMP can influence calcium and potassium channels, which is consistent with its role as a PKA activator.

However, another branch of cAMP signaling involves Epac, which can also modulate ion channel activity independently of PKA. nih.gov For instance, Epac-selective cAMP analogs have been shown to affect ion channel function. nih.govmolbiolcell.org Since 8-MA-cAMP is selective for PKA and does not typically activate Epac, its effects on ion channels are expected to be routed through PKA-dependent phosphorylation events rather than direct Epac-mediated mechanisms. medchemexpress.comsigmaaldrich.com

Structure Activity Relationship Sar and Conformational Studies

Comparative Analysis of 8-Position Substituents (e.g., Methyl, Ethyl, Hydroxy, Phenyl)

The nature of the substituent at the 8-position of the adenine (B156593) ring is a critical determinant of the biological activity and binding affinity of adenosine (B11128) analogs. A comparative analysis reveals that variations in size, electronics, and hydrophobicity of these substituents lead to a wide range of effects.

In studies of hAdoMetDC inhibitors, an 8-methyl substituent was found to be more effective at increasing potency than an 8-hydroxy substituent. acs.org While the 8-methyl group led to an 8- to 18-fold improvement in inhibition, the 8-hydroxy group resulted in only a slight increase in potency compared to the unsubstituted compound. nih.govacs.org Larger substituents, such as a phenyl group, were even less effective and in some cases rendered the compounds much less potent than their unsubstituted counterparts. nih.govacs.org This suggests that while some bulk is tolerated and even beneficial at the 8-position, excessive size can be detrimental due to factors like increased solvent exposure. nih.gov

For adenosine A₁ receptor partial agonists, 8-ethyl-, 8-butyl-, and 8-pentylamino substituted adenosine analogues have shown potential as partial agonists in vitro. nih.gov In contrast, for P2Y₁ receptor antagonists, substituents at the 8-position, including methyl, vinyl, methoxy (B1213986), and methylthio, resulted in only weak antagonist properties. nih.gov Among these, carbon-based substituents like the 8-vinyl group were better tolerated than those with heteroatoms, such as the 8-methyloxy group which caused a complete loss of activity. nih.gov

In the context of TRPM2 channel antagonists, hydrophobic substitutions at the 8-position have been explored. acs.org Analogues with 8-phenyl, 8-thiophenyl, and 8-(3-acetylphenyl) substitutions showed increased antagonist potency compared to an 8-amino analogue. acs.org The 8-phenyl substituted analogue was particularly effective, and combining this with a 2'-deoxy modification on the ribose further enhanced the antagonist effect. acs.org

The following table provides a comparative overview of the effects of different 8-position substituents on biological activity.

| Target System | Substituent | Observed Effect | Reference |

| hAdoMetDC | Methyl | 8- to 18-fold increase in potency | nih.govacs.org |

| hAdoMetDC | Hydroxy | Slight increase in potency | acs.org |

| hAdoMetDC | Phenyl | Decreased potency | acs.org |

| Adenosine A₁ Receptor | Ethylamino, Butylamino, Pentylamino | Partial agonism | nih.gov |

| P2Y₁ Receptor | Methyl, Vinyl, Methoxy, Methylthio | Weak antagonist properties | nih.gov |

| P2Y₁ Receptor | Methyloxy | Complete loss of activity | nih.gov |

| TRPM2 Channel | Phenyl, Thiophenyl, Acetylphenyl | Increased antagonist potency | acs.org |

| TRPM2 Channel | Amino | Weaker antagonist potency compared to hydrophobic substituents | acs.org |

Conformational Preferences of the Adenine Base (Syn vs. Anti) and Their Influence on Ligand Binding

The substituent at the 8-position of the adenine base plays a crucial role in dictating the conformational preference around the glycosidic bond, which in turn significantly influences how the ligand binds to its target. The two primary conformations are syn and anti. In the anti conformation, the C8-H group is positioned away from the ribose ring, while in the syn conformation, it is positioned over the ribose ring.

Generally, 8-substituted purine (B94841) nucleosides, especially those with bulky substituents, favor the syn conformation due to steric hindrance between the 8-substituent and the ribose moiety in the anti conformation. nih.govacs.org This preference for the syn conformation can be exploited in drug design. For example, the enzyme hAdoMetDC binds its substrate, S-adenosylmethionine (AdoMet), in a syn conformation. nih.govacs.org Consequently, adenosine analogues with 8-substituents that predispose them to a syn conformation in solution are often more potent inhibitors of this enzyme. nih.govacs.org Computational modeling and X-ray crystallography have confirmed that 8-substituted analogues indeed bind to hAdoMetDC in the syn conformation. nih.gov

However, the preference for syn or anti is not solely determined by steric bulk. For instance, 8-aminoadenosine (B15950) and 8-methylaminoadenosine (B15495281) preferentially adopt the anti conformation. researchgate.net In contrast, 8-dimethylaminoadenosine exists predominantly in the syn form. researchgate.net This difference is attributed to the nature of the amino substituent.

The conformational preference also has implications for the biological activity of other adenosine derivatives. For instance, in analogues of 2-5A (an activator of RNase L), the conformation of the molecule, influenced by 8-substituents, is a key factor in determining its interaction with and activation of the enzyme. oup.com

The following table summarizes the conformational preferences of some 8-substituted adenosine derivatives.

| 8-Substituent | Preferred Conformation | Reference |

| Amino | anti | researchgate.net |

| Methylamino | anti | researchgate.net |

| Dimethylamino | syn | researchgate.net |

| Bulky groups (general) | syn | nih.govacs.org |

Role of Intramolecular Hydrogen Bonding in Modulating Ligand-Target Interactions

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of 8-substituted adenosines, which in turn can modulate their interactions with biological targets. One notable example is the potential for a hydrogen bond between the 8-substituent and the 5'-hydroxyl group of the ribose.

In the case of 8-aminoadenosine derivatives that act as HSP70 ligands, it was initially hypothesized that an intramolecular hydrogen bond between the 8-amino group and the 5'-hydroxyl might be responsible for their increased affinity. nih.gov However, experimental evidence did not fully support this. Removal of the 5'-hydroxyl group from 8-methylaminoadenosine resulted in only a modest 1.6-fold decrease in affinity, suggesting that this particular intramolecular hydrogen bond is not the primary driver of the observed affinity increase. nih.gov An alternative hypothesis is that the 8-amino substituent forms a hydrogen bond with the cyclic ribose oxygen, which helps to stabilize a gauche conformation of the adenosine that is favorable for binding to HSP70. nih.gov

In other 8-substituted purine nucleosides, such as 8-chloroguanosine, an intramolecular O-(5')-H...N(3) hydrogen bond has been observed in the solid state, which stabilizes the gauche+ conformation of the exocyclic -CH2OH group. nih.gov However, in a polar medium like dimethyl sulfoxide, the preference for this conformation is reduced, likely due to the disruption of this intramolecular hydrogen bond. nih.gov

The ability of the 8-substituent to participate in intermolecular hydrogen bonding with the target protein is also a critical factor. nih.govfigshare.com The stability of hydrogen-bonded complexes between purine derivatives and their binding partners depends on the number and geometry of these intermolecular hydrogen bonds. nih.govfigshare.com

Steric and Electronic Factors Dictated by the 8-Substituent

The steric and electronic properties of the substituent at the 8-position of the adenine ring are fundamental in determining the interaction of 8-methylaminoadenosine and related compounds with their biological targets. These factors can influence binding affinity, conformational preferences, and the rate of chemical reactions such as glycosyl bond cleavage.

Steric Factors:

The size and shape of the 8-substituent can create steric hindrance, which can either be detrimental or beneficial for biological activity. For adenosine A₁ and A₂A receptors, alkylamino groups at the 8-position, including the methylamino group, are thought to cause a decrease in affinity due to direct steric clashes with the binding site. nih.gov Similarly, while some bulk at the 8-position is tolerated in hAdoMetDC inhibitors, excessively large substituents like a phenyl group can lead to reduced potency, possibly due to unfavorable interactions or increased exposure to the solvent. nih.govacs.org

Conversely, steric bulk at the 8-position is a primary reason for the preference of many 8-substituted nucleosides for the syn conformation, as it creates an unfavorable interaction with the ribose ring in the anti conformation. nih.govacs.org This steric-driven conformational bias is a key principle in the design of inhibitors for enzymes that bind their substrates in the syn form. nih.govacs.org

Electronic Factors:

The electronic nature of the 8-substituent, whether it is electron-donating or electron-withdrawing, can influence the charge distribution in the purine ring system and the pKa of nearby nitrogen atoms. capes.gov.br These electronic perturbations can affect hydrogen bonding patterns and electrostatic interactions within the binding pocket of a target protein.

For instance, the electronic characteristics of substituents at the 8-position of 9-deazaxanthines have been shown to modulate their binding potency at the human A₂B adenosine receptor. nih.gov Semiempirical molecular orbital calculations have been used to understand how the electronic factors of 8-amino, 8-methylamino, and 8-dimethylamino groups influence the stabilization of protonated species of the purine ring, which in turn affects the rate of acid-catalyzed depurination. researchgate.netcapes.gov.br

Hydrophilic and Hydrophobic Interactions within Binding Pockets

The balance between hydrophilic and hydrophobic interactions between 8-methylaminoadenosine and the binding pockets of its target proteins is crucial for determining its binding affinity and specificity. The methylamino group itself has both a hydrophobic component (the methyl group) and a hydrophilic component (the amino group capable of hydrogen bonding).

The importance of hydrophobic interactions is highlighted in the case of theophylline-7-riboside analogues, where 8-substituents are thought to increase affinity by binding to a lipophilic pocket on the receptor. nih.gov Similarly, for A₁ and A₂ adenosine receptor antagonists, the presence of bulky, and often hydrophobic, substituents at the 8-position is important for high affinity. acs.org

In the context of TRPM2 channel antagonists, hydrophobic substitutions at the 8-position, such as phenyl and thiophenyl groups, led to a significant increase in potency compared to the more polar 8-amino group. acs.org This suggests that a hydrophobic pocket in the binding site of the TRPM2 channel can be effectively targeted by these substituents.

Conversely, hydrophilic interactions, primarily in the form of hydrogen bonds, are also critical. The amino group of the 8-methylamino substituent can act as a hydrogen bond donor, and this is believed to be important for the high affinity of 8-aminoadenosine derivatives for HSP70. nih.gov The dramatic loss of activity upon replacing the 8-amino group with a methoxy group, which is a hydrogen bond acceptor but not a donor, supports the importance of this hydrogen-donating capability. nih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is a cornerstone in the analysis of 8-Methylaminoadenosine (B15495281), offering a window into its atomic-level structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool for characterizing the nuanced structural features of 8-Methylaminoadenosine in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR) studies have been employed to investigate the conformation of the ribose (sugar) moiety of 8-Methylaminoadenosine. These studies reveal that the conformation of the sugar can differ depending on the conditions. Specifically, comparisons between the nucleoside in neutral and acidic solutions have shown discernible differences in the sugar pucker and the orientation around the glycosidic bond. capes.gov.brresearchgate.net While adenosine (B11128) and its analogs are in a constant state of rapid equilibrium between the syn and anti conformations, the introduction of a substituent at the C8 position, such as a methylamino group, influences this equilibrium. researchgate.net ¹H-NMR spectroscopy, by analyzing chemical shifts and coupling constants of the sugar protons, provides quantitative data on these conformational preferences. researchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) is a powerful and direct method for determining the site of protonation on the purine (B94841) ring system in acidic conditions. nih.gov For 8-Methylaminoadenosine, ¹⁵N-NMR studies have been crucial in resolving the ambiguity between protonation at the N1 and N7 positions. capes.gov.brresearchgate.net Experimental results have demonstrated that the N1 position is the predominant site of protonation. capes.gov.brresearchgate.net The relative abundance of the N1-protonated species is approximately 85%, with the remaining 15% corresponding to the N7-protonated tautomer. capes.gov.brresearchgate.net This preference for N1 protonation is a key factor influencing the electronic structure and subsequent reactivity of the nucleoside, such as its stability against depurination. capes.gov.brresearchgate.net

| Compound | % Protonation at N1 | % Protonation at N7 |

|---|---|---|

| 8-Amino-adenosine | 66% | 44% |

| 8-Methylaminoadenosine | 85% | 15% |

| 8-Dimethylaminoadenosine | 96% | 4% |

While solution-state NMR provides information on dynamics in solution, multi-dimensional solid-state NMR (ssNMR) offers unparalleled insight into the structure, dynamics, and intermolecular interactions of molecules in their solid, native forms. preprints.org This technique is particularly valuable for studying materials that are insoluble or form complex assemblies. researchgate.netanr.fr For a compound like 8-Methylaminoadenosine, ssNMR could be used to probe its crystal packing, identifying intermolecular hydrogen bonds and other non-covalent interactions that define its supramolecular structure. researchgate.net By analyzing through-space correlations between nuclei (e.g., ¹H, ¹³C, ¹⁵N), ssNMR can precisely measure internuclear distances, revealing how individual molecules interact with their neighbors in a crystalline lattice or amorphous solid. mpg.denih.gov Although specific ssNMR studies on 8-Methylaminoadenosine are not prominently documented, the methodology represents a powerful future avenue for understanding its solid-phase interactions.

15N-NMR Studies of Protonation States (N1 vs. N7)

Kinetic Studies

Kinetic analyses provide quantitative data on the reactivity and stability of 8-Methylaminoadenosine under specific chemical conditions.

Acidic Depurination Kinetics of Adenosine Analogs

Depurination, the cleavage of the N-glycosidic bond that connects the purine base to the sugar, is a significant reaction for nucleosides, particularly under acidic conditions. nih.gov The process is initiated by the protonation of the purine base, which makes the glycosidic bond more susceptible to hydrolysis. plos.org Kinetic studies have been performed to measure the rate of acidic depurination for 8-Methylaminoadenosine and compare it to adenosine and other related 8-substituted analogs. capes.gov.brresearchgate.netresearchgate.net These experiments revealed that 8-Methylaminoadenosine undergoes depurination at a rate that is approximately two times faster than that of adenosine. capes.gov.brresearchgate.netresearchgate.net This enhanced lability is influenced by the electronic and steric effects of the 8-methylamino group and the preferred site of protonation on the purine ring. capes.gov.brresearchgate.net

| Compound | Relative Rate of Depurination (Adenosine = 1) |

|---|---|

| Adenosine | 1 |

| 8-Amino-adenosine | 2.7 |

| 8-Methylaminoadenosine | 2 |

| 8-Dimethylaminoadenosine | 429 |

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools in the study of complex biological systems and the rational design of therapeutic agents. These in silico approaches provide profound insights into the structural, electronic, and dynamic properties of molecules like 8-methylaminoadenosine and its interactions with biological targets. By complementing experimental data, computational methods accelerate the drug discovery process, offering predictions and mechanistic understanding at an atomic level.

Semiempirical Molecular Orbital Calculations (e.g., AM1)

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally efficient means to investigate the electronic structure and geometric properties of molecules. These methods utilize a simplified Hamiltonian and empirical parameters to approximate solutions to the Schrödinger equation, making them well-suited for larger molecules where ab initio calculations are computationally prohibitive.

Table 1: Comparative Data from Studies on 8-Substituted Adenosines

| Compound | Relative Rate of Acidic Depurination (vs. Adenosine) | Predominant Protonation Site (Acidic Solution) |

| 8-Amino-adenosine | 2.7 | N1 (66%) |

| 8-Methylaminoadenosine | 2.0 | N1 (85%) |

| 8-Dimethylamino-adenosine | 429 | N1 (96%) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure of molecules with a favorable balance between accuracy and computational cost. nih.govaps.orgaimspress.com DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.govaps.orgaimspress.commdpi.comscirp.org This approach is widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic parameters. nih.gov

In the context of 8-methylaminoadenosine and its analogs, DFT calculations provide valuable insights into their conformational preferences and electronic properties, which are crucial for understanding their interaction with biological targets. For example, DFT has been used to study the stability and reactivity of substituted quinolin-4-one derivatives, demonstrating its utility in analyzing tautomeric equilibria and frontier molecular orbitals. scirp.org Such analyses can reveal the most likely sites for nucleophilic or electrophilic attack and predict the molecule's reactivity. scirp.org Studies on 8-substituted adenosine analogs have employed DFT to understand how different substituents at the 8-position influence the electronic distribution within the purine ring and the glycosidic bond conformation, which are key determinants of their biological activity. mdpi.com For instance, DFT calculations can elucidate the energetics of the syn versus anti conformation, which is critical for binding to certain enzymes like S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov

Molecular Docking and Dynamics Simulations for Protein-Ligand Complexes

These methods have been instrumental in studying the interaction of 8-methylaminoadenosine derivatives with their protein targets. For example, in the development of inhibitors for S-adenosylmethionine decarboxylase (AdoMetDC), computational modeling, including docking and MD simulations, was used to understand why an 8-methyl substituent resulted in more potent inhibitors compared to other substitutions. nih.gov These simulations revealed that the adenine (B156593) base of the ligands adopts an unusual syn conformation when bound to the enzyme. nih.gov Similarly, MD simulations have been used to investigate the binding of 8-N-benzyladenosine, a derivative of 8-methylaminoadenosine, to the nucleotide-binding domain (NBD) of HSP72. semanticscholar.org These simulations can reveal crucial information such as the stability of the complex, fluctuations of protein residues, and the key hydrogen bonding and hydrophobic interactions that stabilize the ligand in the binding pocket. nih.govsemanticscholar.orgplos.org

Table 2: Parameters Often Explored in Molecular Dynamics Simulations

| Parameter | Description | Relevance to 8-Methylaminoadenosine Studies |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical interactions within the protein-ligand complex. Examples include AMBER and GROMACS. mdpi.comnih.govnih.gov |

| Solvent Model | Explicit or implicit representation of the solvent (usually water) surrounding the biomolecule. | Crucial for accurately modeling the hydrophobic effect and solvent-mediated interactions. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations provide a more comprehensive sampling of the conformational landscape of the protein-ligand complex. nih.govnih.gov |

| Ensemble (e.g., NVT, NPT) | Statistical ensemble defining the thermodynamic conditions of the simulation (e.g., constant Number of particles, Volume, and Temperature). | Ensures that the simulation samples a relevant thermodynamic state. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex during the simulation. nih.govnih.govsemanticscholar.org |

| RMSF (Root Mean Square Fluctuation) | A measure of the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.govnih.govsemanticscholar.org |

AI and Machine Learning Approaches for Intermolecular Interactions

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery by enabling the prediction of molecular properties and interactions with unprecedented speed and accuracy. nih.govnih.govarxiv.org These approaches can learn complex patterns from large datasets of chemical and biological information to build predictive models for tasks such as binding affinity prediction, virtual screening, and de novo drug design. nih.govnih.govarxiv.orgbiorxiv.orgarxiv.org

X-ray Crystallography

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structural information of molecules, including complex biological macromolecules like proteins and their interactions with ligands. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, scientists can determine the precise arrangement of atoms, bond lengths, and bond angles. nih.gov

Co-crystallization Studies of 8-Methylaminoadenosine Derivatives with Target Proteins (e.g., AdoMetDC, HSP72)

Co-crystallization of 8-methylaminoadenosine derivatives with their target proteins is a crucial step in understanding the molecular basis of their biological activity. These studies provide a static snapshot of the ligand bound in the active site, revealing the key intermolecular interactions that govern binding affinity and specificity.

Significant insights have been gained from the co-crystal structures of 8-substituted adenosine analogs with S-adenosylmethionine decarboxylase (AdoMetDC). nih.govpdbj.org Research has shown that an 8-methyl substituent leads to more potent inhibitors. nih.govpdbj.org The crystal structure of human AdoMetDC in complex with a derivative, 5'-[(2-carboxamidoethyl)methylamino]-5'-deoxy-8-methyladenosine, has been determined, providing a detailed view of the binding mode. pdbj.org These structures reveal that the adenine moiety adopts a syn conformation, which is stabilized by hydrogen bonds with the protein backbone and stacking interactions with phenylalanine residues. nih.gov

In the context of Heat Shock Protein 72 (HSP72), co-crystallization studies with 8-N-substituted adenosine derivatives have been instrumental in elucidating their mechanism of action. nih.govacs.org For instance, the co-crystal structure of an 8-N-quinoline adenosine derivative with the HSP72 nucleotide-binding domain (NBD) showed the protein in a "closed" conformation, similar to its state when bound to ADP. nih.govacs.org This structural information is vital for the rational design of more potent and selective HSP70 inhibitors. nih.govacs.orgresearchgate.net

Table 3: Crystallographic Data for 8-Substituted Adenosine Analogs with Target Proteins

| PDB ID | Target Protein | Ligand | Resolution (Å) | Key Findings |

| 3DZ4 | Human AdoMetDC | 5'-[(2-carboxamidoethyl)methylamino]-5'-deoxy-8-methyladenosine | Not specified in abstract | Adenine base in syn conformation, highlighting the importance of the 8-substituent for potent inhibition. pdbj.org |

| 3DZ2 | Human AdoMetDC | 5'-[(3-aminopropyl)methylamino]-5'-deoxy-8-methyladenosine | 1.86 | Provides atomic-level detail of the interactions between the 8-methyladenosine (B1596262) derivative and the enzyme's active site. pdbj.org |

| 5AR0 | HSP72 | 8-N-quinoline adenosine derivative | Not specified in abstract | Ligand induces a "closed" conformation of the HSP72-NBD, revealing a key salt bridge formation. nih.govacs.org |

In Vitro Biochemical and Cellular Assays

The inhibitory potential of 8-methylaminoadenosine and its analogs against specific enzymes is a key area of investigation, primarily quantified through enzyme inhibition assays that determine the half-maximal inhibitory concentration (IC50). A significant target for these compounds is S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the polyamine biosynthetic pathway. nih.govacs.org

Biochemical analyses have demonstrated that substitution at the 8-position of the adenine ring can significantly influence inhibitory potency. nih.gov It is theorized that an 8-substitution on the adenine ring encourages the nucleoside to adopt a syn conformation in solution. nih.govacs.org This conformation is believed to be the one that binds to the active site of AdoMetDC, potentially leading to improved inhibition. nih.govacs.org

Research into a series of AdoMet structural analogs revealed that an 8-methyl substituent, as seen in compounds structurally related to 8-methylaminoadenosine, resulted in more potent inhibitors compared to unsubstituted parent compounds. nih.govacs.org For instance, the addition of an 8-methyl group to one adenosine-based inhibitor scaffold (compound 5, 5′-[(2-aminooxyethyl)methylamino]-5′-deoxyadenosine) to create compound 12a led to an 8-fold increase in potency against human AdoMetDC. nih.gov Another analog, 5'-deoxy-5'-[(N-methyl-N-(3-hydrazinopropyl)amino]-8-methyladenosine (DMAMA), which features an 8-methyl group, was identified as a promising lead compound with an IC50 value of 600 nM. nih.govsci-hub.st In contrast, most other substitutions at the 8-position did not offer a significant advantage over the parent compounds. nih.govacs.org

These assays are typically conducted using purified enzymes, such as recombinant human AdoMetDC, and the results are determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations. eurofinsdiscovery.combioivt.com The data from these dose-response experiments are then used to calculate the IC50 value, a standard measure of an inhibitor's efficacy. nih.govnih.gov

Table 1: Inhibitory Activity of 8-Methyl Substituted Adenosine Analogs against Human AdoMetDC

| Compound | Description | IC50 (nM) | Fold Increase in Potency | Reference |

|---|---|---|---|---|

| DMAMA | An 8-methyl substituted adenosine analog. | 600 | Not Applicable | nih.govsci-hub.st |

| Compound 12a | An 8-methyl substituted analog of 5'-[(2-aminooxyethyl)methylamino]-5'-deoxyadenosine. | Not specified directly, but described as an 8-fold increase in potency over the parent compound. | 8-fold | nih.gov |

Receptor binding assays are utilized to determine the affinity and selectivity of a compound for a specific receptor. nih.gov These assays often employ a competitive binding format where the test compound (the competitor) vies with a radiolabeled ligand for binding to the receptor. nih.govmerckmillipore.comnih.gov The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value. nih.gov

In the context of 8-methylaminoadenosine-related compounds, competitive binding assays have been used to investigate their interaction with receptors involved in oocyte maturation. tandfonline.com One study utilized isolated cortices of starfish oocytes, which contain receptors for the maturation-inducing hormone 1-methyladenine (B1486985) (1-MeAde). tandfonline.com A competitive binding assay was performed using tritiated 1-methyladenine ([3H]1-MeAde) as the radiolabeled ligand. tandfonline.com

The results showed that 8-methylamino-1-methyladenine , an analog of 8-methylaminoadenosine, was a potent antagonist of 1-MeAde-induced oocyte maturation. tandfonline.com However, it was notably weak in competing with [3H]1-MeAde for binding to the receptors on the oocyte cortices. tandfonline.com This finding suggests that while binding to the receptor is a prerequisite for agonist activity, the antagonistic effect of 8-methylamino-1-methyladenine might be exerted through a mechanism not solely based on direct competitive displacement at the 1-MeAde binding site, or that its binding characteristics are unusual. tandfonline.com This contrasts with other antagonists like 1-propyladenine, which served as a weak antagonist but did show competitive binding. tandfonline.com

Cell-based functional assays provide insight into the physiological effect of a compound on whole cells. Oocyte maturation assays are a specific type of functional assay used to study the process of meiotic resumption, where immature oocytes, typically arrested at the germinal vesicle (GV) stage, progress to metaphase II (MII). frontiersin.org This process can be induced in vitro by hormones such as 1-methyladenine (1-MeAde) in starfish. tandfonline.com

The effects of 8-methylaminoadenosine analogs have been evaluated using this system. In a study on starfish oocytes, 8-methylamino-1-methyladenine was tested for its ability to either induce or inhibit oocyte maturation, which is visually marked by germinal vesicle breakdown (GVBD). tandfonline.com The study found that 8-methylamino-1-methyladenine did not induce GVBD at all, even at concentrations as high as 2 mM, indicating it lacks agonist activity. tandfonline.com

Conversely, when tested for its ability to antagonize the effects of 1-MeAde, 8-methylamino-1-methyladenine proved to be a much more potent antagonist than other analogs like 1-propyladenine. tandfonline.com The IC50 value for its antagonistic activity was measured at a 1-MeAde concentration of 0.2 µM. tandfonline.com This demonstrates a clear functional effect at the cellular level, where the compound effectively blocks the signaling pathway initiated by the natural hormone, thereby inhibiting oocyte maturation. tandfonline.com

Table 2: Activity of 8-Methylamino-1-methyladenine in Starfish Oocyte Maturation Assay

| Compound | Activity Type | Observation | Concentration Tested (Agonist) | Reference |

|---|---|---|---|---|

| 8-Methylamino-1-methyladenine | Agonist | Did not induce Germinal Vesicle Breakdown (GVBD). | Up to 2 mM | tandfonline.com |

| Antagonist | Potent antagonist of 1-MeAde-induced maturation. IC50 value was measured. | Not Applicable | tandfonline.com |

Site-directed mutagenesis is a powerful technique used to understand the specific interactions between a ligand and its protein target. By substituting key amino acid residues in the protein's active site, researchers can elucidate the role of each residue in ligand binding and catalysis. nih.govacs.org This approach has been instrumental in studying the binding of adenosine-derived inhibitors to S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov

Crystal structures of AdoMetDC with various inhibitors have revealed that the adenine base of the ligands binds in a pocket formed by several amino acid residues and adopts an unusual syn conformation. nih.govrcsb.org Specifically, the adenine base is stacked between two phenylalanine residues, Phe7 and Phe223. nih.govnih.govsci-hub.st These interactions are thought to constrain the glycosidic bond into the syn conformation required for binding. nih.gov

To probe the importance of these aromatic stacking interactions, mutagenesis studies have been performed. The F223A mutant of human AdoMetDC, where phenylalanine at position 223 is replaced by a much smaller alanine (B10760859) residue, has been a key tool. nih.govnih.govsci-hub.st This mutation removes the aromatic side chain of phenylalanine. nih.gov The crystal structure of the AdoMetDC F223A mutant has been solved to understand the structural consequences of this change and its effect on inhibitor binding. nih.govrcsb.org Kinetic experiments with this mutant showed that the rate of substrate binding is greatly dependent on Phe223 (and Phe7), supporting the critical role of cation-π interactions between the positively charged ligand and the aromatic rings of these phenylalanine residues. sci-hub.st These studies, combining mutagenesis with X-ray crystallography and kinetic analysis, confirm that the stacking of the adenine ring between Phe7 and Phe223 is a crucial determinant for the binding of 8-methylaminoadenosine-related inhibitors to AdoMetDC. nih.govsci-hub.st

Preclinical Research Directions and Therapeutic Insights

Exploration of Antiparasitic Activity in Experimental Models (e.g., Trypanosomal Research)

A significant area of investigation for adenosine (B11128) analogs is in the field of parasitology, particularly against trypanosomatid parasites, the causative agents of diseases like Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.govnih.gov These parasites have a unique polyamine metabolism that is essential for their survival and proliferation, making enzymes within this pathway attractive targets for chemotherapy. asm.org

One critical enzyme in the trypanosome's polyamine pathway is S-adenosylmethionine decarboxylase (AdoMetDC). asm.org Inhibition of this enzyme has been shown to be lethal to the parasites. asm.org Research has focused on developing potent inhibitors of AdoMetDC, leading to the synthesis of various adenosine analogs. asm.org

An important example from this research is the compound Genz-644131, which is an 8-methyl analog of a parent compound, MDL-73811. asm.org The addition of the 8-methyl group to the purine (B94841) ring was found to confer superior pharmacokinetic properties and enhanced trypanocidal (parasite-killing) activity. asm.org In murine models of acute trypanosome infections, Genz-644131 demonstrated high curative activity at various doses. asm.org The compound was effective not only against standard strains of Trypanosoma brucei brucei but also against drug-resistant strains of Trypanosoma brucei rhodesiense, which is responsible for the more acute form of HAT. asm.org

The effectiveness of this 8-methyl-substituted adenosine analog highlights the potential of targeting the C-8 position of the purine ring to develop new antiparasitic agents. asm.org

Table 1: In Vivo Efficacy of an 8-Methyl Adenosine Analog (Genz-644131) in Murine Models of Trypanosomiasis This table summarizes the curative activity of Genz-644131 against different Trypanosoma strains in mice, as reported in preclinical studies.

| Trypanosoma Strain | Strain Characteristics | Treatment Regimen (Dose) | Outcome | Citation |

|---|---|---|---|---|

| T. brucei brucei (Lab 110 EATRO) | Standard laboratory strain | 1 - 5 mg/kg/day | Highly curative activity observed. | asm.org |

| T. brucei rhodesiense (KETRI 2002) | Pentamidine and melarsoprol (B1676173) sensitive | 50 mg/kg/day | 80% of animals cured. | asm.org |

| T. brucei rhodesiense (KETRI 1992) | Pentamidine resistant, melarsoprol sensitive | Not specified | Effective against this drug-resistant strain. | asm.org |

| T. brucei rhodesiense (KETRI 243) | Pentamidine and melarsoprol resistant | Not specified | Effective against this multi-drug-resistant strain. | asm.org |

Investigation of Anticancer Mechanisms and Pathways

Adenosine analogs are a well-established class of compounds in cancer research, with several approved for clinical use. medchemexpress.com The rationale for their use stems from the crucial role of purinergic signaling in cancer biology. These pathways can influence cell proliferation, angiogenesis (the formation of new blood vessels), inflammation, and immune responses. frontiersin.org 8-methylaminoadenosine (B15495281), as an adenosine analog, is being investigated for its potential to modulate these processes. medchemexpress.commedchemexpress.com

Research into the anticancer mechanisms of related compounds suggests several potential pathways that could be relevant for 8-methylaminoadenosine:

Modulation of Purinergic Receptors: Adenosine receptors are often dysregulated in tumors. Targeting these receptors can affect downstream signaling cascades that control tumor growth and survival.

Inhibition of Key Enzymes: Some adenosine analogs function by inhibiting enzymes crucial for cancer cell metabolism. For example, the ecto-5'-nucleotidase (CD73) is an enzyme on the surface of tumor cells that produces adenosine, which can suppress the anti-tumor immune response. uni-bonn.de Inhibiting CD73 is a promising strategy to enhance cancer immunotherapy, and novel purine derivatives are being explored for this purpose. uni-bonn.de

Interference with Signaling Pathways: Many phytochemicals with anticancer properties exert their effects by modulating signaling pathways such as PI3K/Akt, mTOR, and MAPK/ERK, which are central regulators of cell growth, survival, and proliferation. frontiersin.org Adenosine analogs may also influence these core cancer pathways.

Table 2: Potential Anticancer Mechanisms for Adenosine Analogs This table outlines key cellular pathways and mechanisms that are targets for anticancer therapies and may be modulated by adenosine analogs like 8-methylaminoadenosine.

| Mechanism/Pathway | Role in Cancer | Potential Therapeutic Action | Citation |

|---|---|---|---|

| Purinergic Signaling (e.g., CD73) | Suppresses anti-tumor T-cell responses by producing adenosine. | Inhibition of CD73 can restore immune surveillance of tumors. | uni-bonn.de |

| PI3K/Akt/mTOR Pathway | Drives cell growth, proliferation, and survival; often hyperactive in cancer. | Downregulation or inhibition of this pathway can halt aberrant cell growth. | frontiersin.org |

| MAPK/ERK Pathway | Regulates cell proliferation, differentiation, and survival. | Modulation of this pathway can interfere with cancer cell signaling. | frontiersin.org |

| Cytoskeleton Damage | The cytoskeleton is essential for cell division and migration. | Disruption of microtubule dynamics can halt mitosis and induce apoptosis. | dovepress.com |

Role in Mitigating Protein Misfolding Diseases in Cellular Models

A large number of neurodegenerative and other systemic disorders are classified as protein misfolding diseases. nih.govnih.gov These conditions, which include Alzheimer's disease, Parkinson's disease, and prion diseases, are characterized by the failure of specific proteins to fold into their correct three-dimensional shape. nih.govbmglabtech.com These misfolded proteins are prone to aggregation, leading to the formation of toxic clumps that disrupt cellular function and cause progressive damage. nih.gov

The cell has a sophisticated quality-control system, involving molecular chaperones, to help proteins fold correctly and to clear away misfolded ones. bmglabtech.comresearchgate.net When this system becomes overwhelmed, disease can result. researchgate.net Therapeutic strategies often aim to either boost the capacity of this chaperone system or to find small molecules that can stabilize proteins in their correct conformation. nih.gov

The potential role of adenosine analogs like 8-methylaminoadenosine in this area is an emerging field of interest. ontosight.ai Research is exploring how such compounds might interact with biological targets involved in cellular stress and the unfolded protein response. ontosight.ai While direct evidence for 8-methylaminoadenosine is still being gathered, the general approach involves finding compounds that can act as "pharmacological chaperones" to prevent the initial misfolding event or the subsequent aggregation.

Table 3: Examples of Protein Misfolding Diseases and Associated Proteins This table lists several prominent diseases caused by protein misfolding and identifies the key protein that misfolds and aggregates in each condition.

| Disease | Misfolded Protein | Pathological Consequence | Citation |

|---|---|---|---|

| Parkinson's Disease | α-Synuclein | Forms Lewy bodies, leading to dysfunction and death of dopaminergic neurons. | bmglabtech.com |

| Alzheimer's Disease | Amyloid-beta and Tau | Forms amyloid plaques and neurofibrillary tangles, respectively, causing neuronal damage. | nih.gov |

| Huntington's Disease | Huntingtin | Aggregation of mutant huntingtin protein is toxic to neurons. | nih.gov |

| Prion Diseases (e.g., CJD) | Prion Protein (PrP) | Conversion of normal PrPC to misfolded PrPSc leads to infectious, self-propagating aggregates. | bmglabtech.com |

| Cystic Fibrosis | CFTR | Misfolding of the CFTR protein prevents its proper trafficking to the cell membrane. | nih.govresearchgate.net |

Neuroprotective Effects in Experimental Contexts

The adenosine system plays a fundamental role in the central nervous system (CNS), acting as a neuromodulator that can protect neurons from damage caused by ischemia (lack of blood flow), hypoxia (lack of oxygen), and excitotoxicity. frontiersin.orgnih.gov A key player in this protective mechanism is the adenosine A1 receptor (A1R). frontiersin.org Activation of A1R can reduce neuronal excitability and energy consumption, thereby increasing the brain's tolerance to metabolic stress. frontiersin.org

Given this background, adenosine analogs are being actively investigated for their neuroprotective properties in various experimental models of neurological injury and disease. google.com

Ischemic Brain Damage: In experimental models of stroke and hypoxic brain damage, adenosine analogs have shown the ability to reduce the size of the lesion and decrease neuronal cell death. plos.org The related endogenous compound 5'-deoxy-5'-methylthioadenosine (MTA), for instance, was protective in a model of global ischemic brain damage. plos.org

Epilepsy and Seizures: By reducing neuronal hyperexcitability, adenosine signaling has an anticonvulsant effect. Research has shown that MTA can reduce neuronal cell death following chemically-induced status epilepticus in animal models. plos.org

Neurodegenerative Diseases: The potential for neuroprotection extends to chronic neurodegenerative conditions like Parkinson's disease. google.com While the effectiveness can be context-dependent, one study found that the combination of MTA with an adenosine A2A receptor antagonist provided significant protection of dopaminergic neurons in a mouse model of Parkinson's disease. plos.org

These findings suggest that adenosine analogs like 8-methylaminoadenosine could have therapeutic potential in treating both acute brain injuries and chronic neurodegenerative disorders by leveraging the brain's endogenous protective mechanisms. frontiersin.orgplos.org

Table 4: Summary of Neuroprotective Effects of Adenosine Analogs in Experimental Models This table summarizes findings from preclinical studies on the neuroprotective effects of adenosine-related compounds in different models of neurological disease and injury.

| Experimental Context | Model | Observed Effect | Potential Mechanism | Citation |

|---|---|---|---|---|

| Cognitive Impairment | Chronic intermittent hypoxia in mice | Activation of A1 receptors showed neuroprotective effects. | Inhibition of synaptic transmission, reduction of neuronal excitability. | frontiersin.org |

| Global Ischemia | Animal model of hypoxic brain damage | MTA reduced the size of the lesion. | Likely mediated by adenosine receptor signaling. | plos.org |

| Epilepsy | Pilocarpine-induced status epilepticus | MTA reduced neuronal cell death. | Reduction of neuronal hyperexcitability. | plos.org |

| Parkinson's Disease | MPTP mouse model | MTA combined with an A2A antagonist preserved dopaminergic neurons. | Modulation of adenosine A1 and A2A receptor balance. | plos.org |

| General Neuroprotection | Simulated cerebral ischemia | Purine derivatives showed cerebro-protective effects. | Adenosine receptor mediated neuromodulation. | google.com |

Q & A

Q. What statistical approaches are recommended for complex datasets involving this compound?

- Answer : Multivariate analysis (e.g., PCA) identifies hidden variables in omics data. For dose-response studies, use nonlinear regression models (e.g., Hill equation). Consult statisticians to power studies appropriately and apply corrections for multiple comparisons (e.g., Bonferroni) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.